molecular formula C11H16O B045051 4-tert-Amylphenol CAS No. 80-46-6

4-tert-Amylphenol

Cat. No. B045051
M. Wt: 164.24 g/mol
InChI Key: NRZWYNLTFLDQQX-UHFFFAOYSA-N
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Patent
US05266283

Procedure details

4-t-amylphenol (80 g, 0.49 mole) was dissolved in 200 ml anhydrous trifluoroacetic acid (TFA). T-butyl alcohol (39 g, 0.53 mole) was added with stirring. The mixture was stoppered and stirred for 19 hours at ambient (~22° C.) temperature. The solution was then poured into 400 ml of 1M NaOH, and the resulting upper organic layer was isolated in a separatory funnel. The crude product was dried over anhydrous magnesium sulfate. The product, 4-t-amyl-2-t-butylphenol, was purified by eluting 35 g of the mixture the mixture with 60:40 hexanes:dichloromethane (v/v) in a 5×20 cm silica column and eluted with 300 to 700 ml of solvent and collected in aliquots of 50 ml. Aliquots showing a single spot by Thin Layer Chromatography (TLC) (on silica eluted with 60:40 hexanes:dichloromethane (v/v)) were combined and rotoevaporated to a thick syrup. The yield was 39%.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[C:13](O)([CH3:16])([CH3:15])[CH3:14].[OH-].[Na+]>FC(F)(F)C(O)=O>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 19 hours at ambient (~22° C.) temperature
Duration
19 h
CUSTOM
Type
CUSTOM
Details
the resulting upper organic layer was isolated in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product, 4-t-amyl-2-t-butylphenol, was purified
WASH
Type
WASH
Details
by eluting 35 g of the mixture the mixture with 60:40 hexanes
WASH
Type
WASH
Details
dichloromethane (v/v) in a 5×20 cm silica column and eluted with 300 to 700 ml of solvent
CUSTOM
Type
CUSTOM
Details
collected in aliquots of 50 ml
WASH
Type
WASH
Details
by Thin Layer Chromatography (TLC) (on silica eluted with 60:40 hexanes:dichloromethane (v/v))

Outcomes

Product
Name
Type
Smiles
C(C)(C)(CC)C1=CC(=C(C=C1)O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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